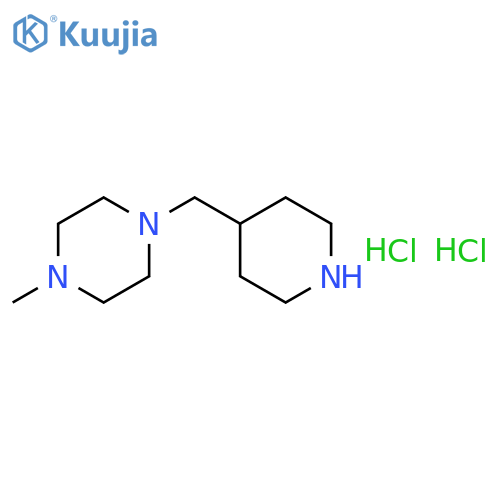Cas no 1219957-15-9 (1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride)

1219957-15-9 structure
商品名:1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride
CAS番号:1219957-15-9
MF:C11H25Cl2N3
メガワット:270.242300748825
MDL:MFCD13561521
CID:1076456
PubChem ID:56831565
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride
- 1-methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride
- 1-methyl-4-(piperidin-4-ylmethyl)piperazinedihydrochloride
- BS-39295
- MFCD13561521
- AKOS015845650
- 1-methyl-4-(piperidin-4-ylmethyl)piperazine;dihydrochloride
- 1219957-15-9
-
- MDL: MFCD13561521
- インチ: InChI=1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H
- InChIKey: AMHYQURGDKJQKL-UHFFFAOYSA-N
- ほほえんだ: CN1CCN(CC1)CC2CCNCC2.Cl.Cl
計算された属性
- せいみつぶんしりょう: 269.1425532g/mol
- どういたいしつりょう: 269.1425532g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM307202-5g |
1-Methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride |
1219957-15-9 | 95% | 5g |
$495 | 2022-09-30 | |
| eNovation Chemicals LLC | Y1249638-1g |
1-methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride |
1219957-15-9 | 95% | 1g |
$255 | 2024-06-06 | |
| abcr | AB293867-5 g |
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride; 95% |
1219957-15-9 | 5g |
€1012.20 | 2023-04-26 | ||
| 1PlusChem | 1P00J1QZ-5g |
1-methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride |
1219957-15-9 | 95% | 5g |
$626.00 | 2025-03-01 | |
| abcr | AB293867-5g |
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride, 95%; . |
1219957-15-9 | 95% | 5g |
€1045.70 | 2025-02-15 | |
| abcr | AB293867-1g |
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride, 95%; . |
1219957-15-9 | 95% | 1g |
€304.50 | 2025-02-15 | |
| A2B Chem LLC | AI87931-1g |
1-Methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride |
1219957-15-9 | 95% | 1g |
$164.00 | 2024-04-20 | |
| A2B Chem LLC | AI87931-5g |
1-Methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride |
1219957-15-9 | 95% | 5g |
$626.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1249638-1g |
1-methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride |
1219957-15-9 | 95% | 1g |
$255 | 2025-02-21 | |
| abcr | AB293867-250 mg |
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride; 95% |
1219957-15-9 | 250mg |
€193.50 | 2023-04-26 |
1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
1219957-15-9 (1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride) 関連製品
- 57184-38-0(1-(2-Ethylbutyl)piperazine)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1219957-15-9)1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride

清らかである:99%/99%
はかる:1g/5g
価格 ($):180.0/620.0